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As of late 2025, the SWOG S2101 (BiCaZO) clinical trial is ongoing, and consequently, long-
term survival data has not yet been reported. The study is a phase Il trial designed to assess
the efficacy and feasibility of a biomarker-stratified treatment approach using cabozantinib in
combination with nivolumab. This comparison guide provides a detailed overview of the study's
design and objectives, which will be crucial for interpreting the eventual survival outcomes.

SWOG S2101 (BiCazO) Study Overview

The SWOG S2101 study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCazO),"
is a phase Il clinical trial evaluating the combination of cabozantinib and nivolumab in patients
with advanced solid tumors.[1][2][3] The study focuses on patients with melanoma or
squamous cell carcinoma of the head and neck (HNSCC) that is resistant to immunotherapy.[3]

The primary goals of the trial are to determine the feasibility of stratifying patients based on
tumor biomarkers and to assess the overall response rate (ORR) of the combination therapy
within these biomarker-defined subgroups.[4] Secondary objectives include the estimation of
overall survival (OS), progression-free survival (PFS), and disease control rate (DCR).[4] The
study was activated in October 2022, with Stage Il accrual for the Melanoma and HNSCC
cohorts anticipated to reopen in May 2025.[1][5]
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Comparison of Planned Endpoints

While definitive long-term survival data is not available, the study protocol outlines the key
survival-related endpoints that will be analyzed.

Endpoint Description Biomarker Stratification

A secondary objective is to

estimate the OS in participants
Overall Survival (OS) receiving the combination Yes

therapy, stratified by their

tumor biomarker status.[4]

The study will also estimate

the PFS in patients treated
Progression-Free Survival with cabozantinib plus
(PFS) nivolumab, with analysis ves

stratified by tumor biomarkers.

[4]

DCR will be estimated for each
Disease Control Rate (DCR) disease cohort and within Yes

biomarker subgroups.[4]

A primary objective is to
evaluate the ORR of the

Overall Response Rate (ORR)  combination therapy, both Yes
across and within the different

tumor biomarker subgroups.[4]

Experimental Protocols

The S$2101 study employs a detailed protocol to ensure patient safety and the integrity of the
collected data.

Patient Population: The trial enrolls patients with histologically confirmed advanced,
unresectable, recurrent, or metastatic non-uveal melanoma or squamous cell carcinoma of the
head and neck (oropharynx, oral cavity, hypopharynx, or larynx).[1] A key inclusion criterion is
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documented disease progression within 12 weeks after the last dose of a PD-1 checkpoint
inhibitor-based therapy, with a minimum of 6 weeks of prior checkpoint inhibition.[1]

Biomarker Analysis: A central component of the S2101 study is the stratification of patients
based on tumor biomarkers.[2][3] This involves the analysis of tumor tissue to determine the
tumor mutational burden (TMB) and a gene expression profile (GEP) to calculate a Tumor
Inflammation Score (TIS).[4] The feasibility of this molecular characterization, including the
turnaround time for biopsy results, is a primary objective of the study's first stage.[4]

Therapeutic Intervention: Participants in the study receive a combination of cabozantinib and
nivolumab.[2][3] Cabozantinib is an inhibitor of multiple receptor tyrosine kinases, while
nivolumab is a monoclonal antibody that blocks the PD-1 pathway, an immune checkpoint
inhibitor.[3]

Study Workflow

The following diagram illustrates the workflow of the SWOG S2101 (BiCazO) study.
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Caption: Workflow of the SWOG S2101 (BiCazO) clinical trial.
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It is important to note that while this guide provides a comprehensive overview of the SWOG
S$2101 study's design and objectives, the absence of long-term survival data means that no
conclusions can be drawn about the efficacy of the treatment combination at this time. The
results of this trial are eagerly awaited by the research and clinical communities to understand
the potential of this biomarker-driven therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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